N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a unique combination of thiophene, furan, and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and furan intermediates. These intermediates can be synthesized through reactions such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The furan ring can be introduced through the reaction of appropriate precursors under acidic or basic conditions.
Once the thiophene and furan intermediates are prepared, they are coupled with a tetrahydropyran derivative. This coupling reaction often involves the use of a suitable base and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic and optical properties, useful in organic electronics and photonics.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and furan rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. Additionally, the carboxamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 2-thiophenecarboxaldehyde share the thiophene moiety.
Furan Derivatives: Compounds like furfural and 2-furoic acid contain the furan ring.
Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-4-carboxylic acid and tetrahydropyran-4-ol feature the tetrahydropyran ring.
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the combination of thiophene, furan, and tetrahydropyran moieties in a single molecule. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-15(11-5-7-18-8-6-11)16-10-12-3-4-13(19-12)14-2-1-9-20-14/h1-4,9,11H,5-8,10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZABICHDHVDAAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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